molecular formula C12H12BrF2NO2 B1526140 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one CAS No. 1354949-37-3

3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

Cat. No. B1526140
M. Wt: 320.13 g/mol
InChI Key: FJRKFTBJZQAFBX-UHFFFAOYSA-N
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Description

“3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one” is a chemical compound with the CAS Number: 1354949-37-3 . It has a molecular weight of 320.13 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12BrF2NO2/c13-10-2-1-7-16 (11 (10)17)8-3-5-9 (6-4-8)18-12 (14)15/h3-6,10,12H,1-2,7H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Facile Synthesis and Crystal Structures

A study by Ito et al. (2002) focused on the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s, showcasing a method to achieve complex brominated structures and their potential for forming helical structures as well as investigating their redox properties through UV-vis and EPR measurements (Ito et al., 2002).

Enantiomeric Resolution and Simulation Studies

Ali et al. (2016) presented enantiomeric resolution and simulation studies for the chiral separation of enantiomers of a bromo-substituted piperidine derivative, demonstrating the importance of chiral resolution in pharmaceutical applications and the mechanisms involved in chiral recognition (Ali et al., 2016).

Captodative Formyl- and Acyl(amino)alkenes

Rulev et al. (2003) explored the reactivity of piperidine with bromo-substituted compounds, leading to the formation of captodative alkenes, highlighting the synthetic versatility and chemical properties of bromo-substituted piperidines and their derivatives (Rulev et al., 2003).

Asymmetric Synthesis and Chemical Transformations

Research by Zhou et al. (2013) on the catalytic enantioselective synthesis of substituted piperidines from lactams through bromoaminocyclization emphasizes the significance of asymmetric synthesis in creating biologically active compounds with specific chiral configurations (Zhou et al., 2013).

Novel Synthetic Pathways and Potential Biomedical Applications

Das et al. (2022) synthesized a versatile azide-bridged polymeric Cu(II) complex using a piperidine-based Schiff base ligand, revealing new synthetic pathways and the complex's high DNA- and HSA-binding efficacy, leading to impressive anticancer activity. This study showcases the potential biomedical applications of bromo-substituted piperidine derivatives (Das et al., 2022).

properties

IUPAC Name

3-bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO2/c13-10-2-1-7-16(11(10)17)8-3-5-9(6-4-8)18-12(14)15/h3-6,10,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRKFTBJZQAFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208732
Record name 2-Piperidinone, 3-bromo-1-[4-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one

CAS RN

1354949-37-3
Record name 2-Piperidinone, 3-bromo-1-[4-(difluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 3-bromo-1-[4-(difluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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